molecular formula C29H29N3O2 B2728023 1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-01-3

1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2728023
CAS RN: 901246-01-3
M. Wt: 451.57
InChI Key: QAILXWFTWQOFIL-UHFFFAOYSA-N
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Description

The compound is a pyrazoloquinoline derivative with additional phenyl rings substituted with tert-butyl and methyl groups . Pyrazoloquinolines are a class of organic compounds that contain a pyrazole ring fused with a quinoline ring. The tert-butyl and methylphenyl groups are likely to influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core structure, with additional substituents at specific positions. The tert-butylphenyl and dimethoxy groups are likely to be electron-donating, while the methylphenyl group may have a slight electron-withdrawing effect .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazoloquinoline core and the substituent groups. The electron-donating groups could potentially make the compound more nucleophilic .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butylphenyl and methylphenyl groups could increase the compound’s hydrophobicity .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Heterocyclic Compounds : Research has shown the development of novel synthetic routes for creating pyrazolo[3,4-b]quinoline derivatives, highlighting their potential in producing biologically active compounds. For example, a study describes the microwave-assisted synthesis of pyrazolo[3,4-b]-quinolines, emphasizing the efficiency and eco-friendliness of the process (Khumalo et al., 2019).

  • Cytotoxic Activity : Certain derivatives related to the core structure of the queried compound have been evaluated for their cytotoxic activities against various cancer cell lines, demonstrating the potential of these compounds in cancer research (Deady et al., 2003).

Material Science and Chemistry

  • Optical Properties : Pyrazolo[3,4-b]quinoline derivatives have been explored for their optical properties, with applications in organic fluorescent materials suitable for light-emitting devices. The study of their fluorescence quenching by protonation reveals insights into their behavior in different solvents (Mu et al., 2010).

  • Organic Light-Emitting Diodes (OLEDs) : The use of pyrazoloquinoline derivatives as emitting materials in OLEDs showcases their potential in developing advanced electronic and photonic devices. Different substituents on the pyrazoloquinoline core affect the electroluminescence properties, indicating the importance of molecular design in material science (T. and et al., 2001).

Drug Design and Pharmacology

  • Drug Synthesis and Docking Studies : The structural analysis and docking studies of novel isoxazolequinoxaline derivatives highlight their potential as anti-cancer drugs. Such studies are crucial for understanding the interaction of these compounds with biological targets and for the design of new therapeutic agents (Abad et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many pyrazoloquinoline derivatives are studied for their potential biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study and development of pyrazoloquinoline derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the potential biological activities of this compound, as well as methods to optimize its synthesis .

properties

IUPAC Name

1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2/c1-18-7-9-19(10-8-18)27-23-17-30-24-16-26(34-6)25(33-5)15-22(24)28(23)32(31-27)21-13-11-20(12-14-21)29(2,3)4/h7-17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAILXWFTWQOFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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